molecular formula C17H15N3O4S B6522065 N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide CAS No. 896684-10-9

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Cat. No. B6522065
CAS RN: 896684-10-9
M. Wt: 357.4 g/mol
InChI Key: IPJNCLRVZQSTLY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide, commonly known as BTD-AcAc, is an organic compound with a variety of applications in scientific research. BTD-AcAc is a derivative of benzothiadiazine, a class of compounds with diverse biological activities. BTD-AcAc is a highly soluble and stable compound, making it an attractive choice for various scientific research applications.

Mechanism of Action

BTD-AcAc has several mechanisms of action. It can act as an acid-base catalyst, accelerating the reaction of an acid and a base. It can also act as an oxidizing agent, promoting the oxidation of organic molecules. Additionally, BTD-AcAc can act as a nucleophile, attacking electrophilic centers in organic molecules.
Biochemical and Physiological Effects
BTD-AcAc has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, BTD-AcAc has been found to have antioxidant activity, which can help protect cells from oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

BTD-AcAc has several advantages for laboratory experiments. It is highly soluble in water, making it easy to use in aqueous solutions. It is also stable, making it an ideal choice for long-term storage. Additionally, BTD-AcAc is relatively inexpensive, making it an attractive choice for laboratory experiments.
However, there are some limitations to using BTD-AcAc in laboratory experiments. It is not always easy to obtain pure BTD-AcAc, as it can be contaminated with other compounds. Additionally, BTD-AcAc can be toxic in high concentrations, and should be handled with care.

Future Directions

The potential applications of BTD-AcAc are still being explored. Future research could focus on the development of new synthesis methods for BTD-AcAc, as well as the exploration of its potential applications in drug discovery and development. Additionally, further research could be conducted to investigate the biochemical and physiological effects of BTD-AcAc, as well as its potential toxicity. Finally, further research could be conducted to investigate the potential of BTD-AcAc as a therapeutic agent.

Synthesis Methods

BTD-AcAc is synthesized via a three-step reaction. First, 4-acetylphenylacetamide is reacted with anhydrous diisopropyl azodicarboxylate to form 4-acetylphenyl-2-azodicarboxamide. This intermediate is then reacted with 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl chloride to form BTD-AcAc. The final product is then isolated and purified.

Scientific Research Applications

BTD-AcAc is used as a reagent for various scientific research applications, such as the synthesis of novel drugs, the study of enzyme kinetics, and the exploration of new catalytic pathways. It is also used as a model compound to study the structure and reactivity of organic molecules. BTD-AcAc has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11(21)12-6-8-13(9-7-12)18-17(22)10-16-19-14-4-2-3-5-15(14)25(23,24)20-16/h2-9H,10H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJNCLRVZQSTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide

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